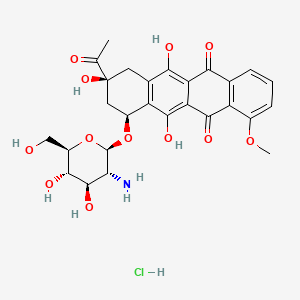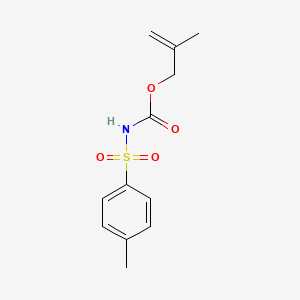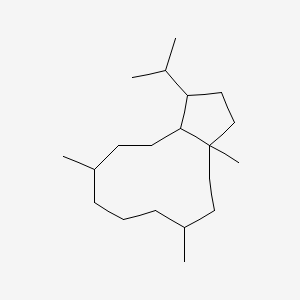
Cyclopentacycloundecene, tetradecahydro-3a,6,10-trimethyl-1-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentacycloundecene, tetradecahydro-3a,6,10-trimethyl-1-(1-methylethyl)- is a complex organic compound belonging to the class of cycloalkanes. This compound is characterized by its unique structure, which includes multiple fused rings and various substituents. It is a member of the fusicoccane-type diterpenoids, which are known for their diverse biological activities and complex molecular architecture .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentacycloundecene, tetradecahydro-3a,6,10-trimethyl-1-(1-methylethyl)- involves multiple steps, including cyclization and functional group modifications. One common synthetic route involves the use of a diterpene synthase enzyme, which catalyzes the formation of the core structure. This is followed by various chemical reactions to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound typically involves the use of biotechnological methods, such as the expression of specific genes in microbial hosts. This allows for the large-scale production of the compound under controlled conditions. The use of cytochrome P450 enzymes is also common in the industrial synthesis, as they facilitate the oxidation and functionalization of the core structure .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentacycloundecene, tetradecahydro-3a,6,10-trimethyl-1-(1-methylethyl)- undergoes various types of chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of multiple oxidation products.
Reduction: Involves the addition of hydrogen to the molecule, often using metal catalysts.
Substitution: Reactions where one functional group is replaced by another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen and cytochrome P450 enzymes.
Reduction: Hydrogen gas and metal catalysts such as palladium or platinum.
Substitution: Nucleophiles like halides or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions include various oxidized derivatives, reduced forms, and substituted compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
Cyclopentacycloundecene, tetradecahydro-3a,6,10-trimethyl-1-(1-methylethyl)- has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex cyclization reactions and enzyme catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various fine chemicals and as a precursor for more complex molecules.
Wirkmechanismus
The mechanism of action of Cyclopentacycloundecene, tetradecahydro-3a,6,10-trimethyl-1-(1-methylethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, its interaction with cytochrome P450 enzymes facilitates the oxidation of various substrates, leading to the formation of biologically active products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fusicoccane-type diterpenoids: Share a similar core structure but differ in the nature and position of substituents.
Uniqueness
Cyclopentacycloundecene, tetradecahydro-3a,6,10-trimethyl-1-(1-methylethyl)- is unique due to its specific combination of fused rings and substituents, which confer distinct chemical and biological properties. Its ability to undergo multiple types of chemical reactions and its diverse applications in various fields make it a compound of significant interest .
Eigenschaften
CAS-Nummer |
63089-91-8 |
|---|---|
Molekularformel |
C20H38 |
Molekulargewicht |
278.5 g/mol |
IUPAC-Name |
6,10,12a-trimethyl-3-propan-2-yl-2,3,3a,4,5,6,7,8,9,10,11,12-dodecahydro-1H-cyclopenta[11]annulene |
InChI |
InChI=1S/C20H38/c1-15(2)18-12-14-20(5)13-11-17(4)8-6-7-16(3)9-10-19(18)20/h15-19H,6-14H2,1-5H3 |
InChI-Schlüssel |
LHMPXXLEHBKWMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(CCC2(CCC(C2CC1)C(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


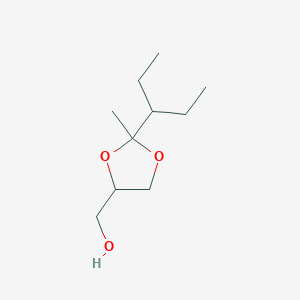

![4,4'-[(4-Hexylphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14492038.png)
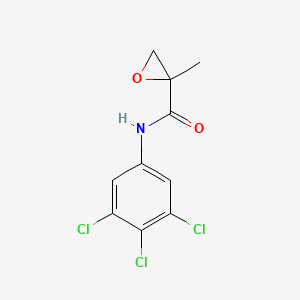
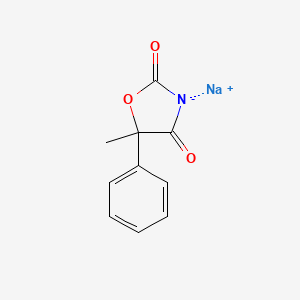
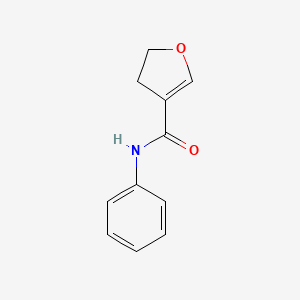
![5,5-Bis(4-chlorophenyl)-5H-[1]benzopyrano[2,3-b]pyridine](/img/structure/B14492070.png)
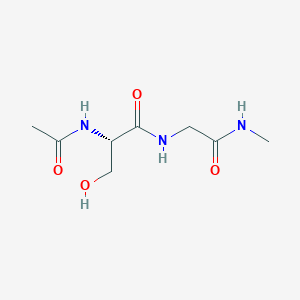
![1-[4-(2H-Tetrazol-5-yl)cyclohexyl]methanamine](/img/structure/B14492076.png)
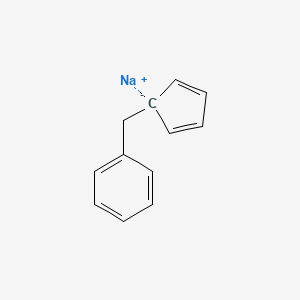
![3-Chloro-1-[7-hydroxy-2-(trifluoromethyl)-10H-phenothiazin-10-YL]propan-1-one](/img/structure/B14492079.png)

